4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine
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Overview
Description
4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrazole ring The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine typically involves the reaction of 4-nitro-1H-pyrazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The ethyl group attached to the morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Acidic or basic conditions depending on the desired cyclization pathway.
Major Products Formed
Reduction: 4-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is not fully understood. it is believed to interact with specific molecular targets through its nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine: Lacks the nitro group, making it less reactive.
4-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)morpholine: The amino group makes it more suitable for further functionalization.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
Uniqueness
The presence of the nitro group in 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine makes it unique compared to its analogs. This functional group enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWULEPJDHQXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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